Midrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

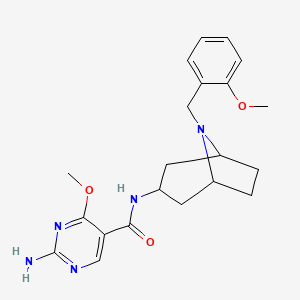

Midrin is a combination drug consisting of three active ingredients: acetaminophen, dichloralphenazone, and isometheptene mucate. It is primarily used to treat migraines and severe tension headaches . Acetaminophen acts as a pain reliever and fever reducer, dichloralphenazone is a sedative, and isometheptene mucate is a vasoconstrictor that helps reduce the dilation of blood vessels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

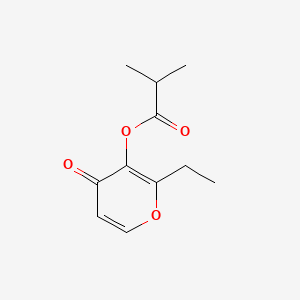

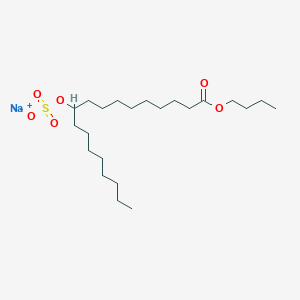

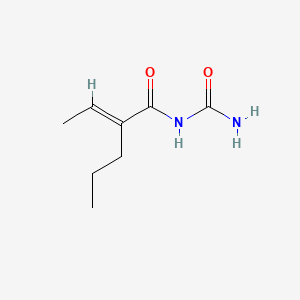

Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is then acetylated to form acetaminophen.

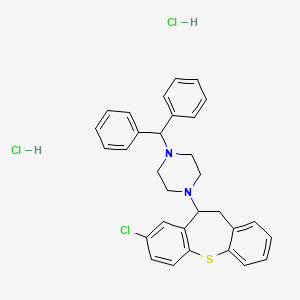

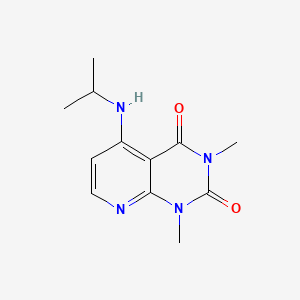

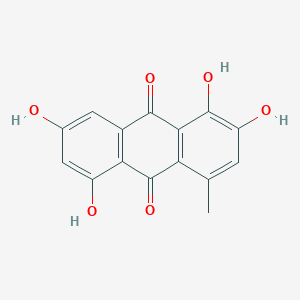

Dichloralphenazone: Dichloralphenazone is a combination of chloral hydrate and phenazone. Chloral hydrate is synthesized by the chlorination of ethanol, while phenazone is synthesized from phenylhydrazine and ethyl acetoacetate.

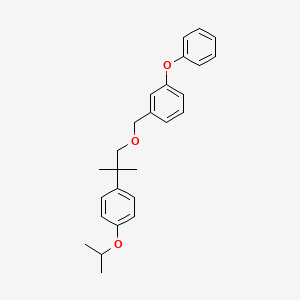

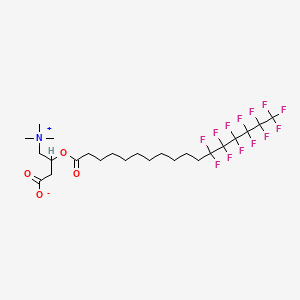

Isometheptene Mucate: Isometheptene is synthesized through the reaction of 2-methyl-2-butene with nitrous acid to form the corresponding nitroso compound, which is then reduced to the amine. This amine is then reacted with mucic acid to form isometheptene mucate.

Industrial Production Methods

The industrial production of Midrin involves the combination of the three active ingredients in specific proportions. The process includes the synthesis of each component, followed by their blending and encapsulation to form the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

Reduction: Dichloralphenazone can be reduced to its constituent components, chloral hydrate and phenazone.

Substitution: Isometheptene can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents for acetaminophen include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used for dichloralphenazone.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions in isometheptene.

Major Products Formed

Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).

Reduction of Dichloralphenazone: Chloral hydrate and phenazone.

Substitution of Isometheptene: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Midrin has been extensively studied for its efficacy in treating migraines and tension headaches. Its components have various applications:

Chemistry: Acetaminophen is used as a standard analgesic in various chemical studies.

Biology: Dichloralphenazone is studied for its sedative properties and its effects on the central nervous system.

Medicine: Isometheptene mucate is researched for its vasoconstrictive properties and its role in treating vascular headaches.

Mechanism of Action

Midrin exerts its effects through the combined actions of its three components:

Acetaminophen: Inhibits the synthesis of prostaglandins in the brain, reducing pain and fever.

Dichloralphenazone: Acts as a sedative, reducing anxiety and inducing relaxation.

Isometheptene Mucate: Causes vasoconstriction of cerebral blood vessels, reducing the dilation that contributes to migraine pain.

Comparison with Similar Compounds

Midrin is unique due to its combination of three active ingredients. Similar compounds include:

Fioricet: Contains acetaminophen, butalbital, and caffeine.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction.

This compound stands out due to its multi-faceted approach to headache relief, combining analgesic, sedative, and vasoconstrictive properties in one formulation .

Properties

CAS No. |

8057-13-4 |

|---|---|

Molecular Formula |

C38H56Cl6N4O15 |

Molecular Weight |

1021.6 g/mol |

IUPAC Name |

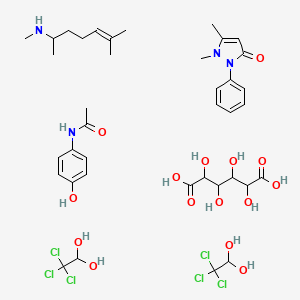

N,6-dimethylhept-5-en-2-amine;1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,3,4,5-tetrahydroxyhexanedioic acid;2,2,2-trichloroethane-1,1-diol |

InChI |

InChI=1S/C11H12N2O.C9H19N.C8H9NO2.C6H10O8.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-8(2)6-5-7-9(3)10-4;1-6(10)9-7-2-4-8(11)5-3-7;7-1(3(9)5(11)12)2(8)4(10)6(13)14;2*3-2(4,5)1(6)7/h3-8H,1-2H3;6,9-10H,5,7H2,1-4H3;2-5,11H,1H3,(H,9,10);1-4,7-10H,(H,11,12)(H,13,14);2*1,6-7H |

InChI Key |

KJKKZSJXJPPWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(CCC=C(C)C)NC.CC(=O)NC1=CC=C(C=C1)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.